Product packaging for 1-Ethyl-2-bromo-1,3,4-triazole(Cat. No.:CAS No. 64907-56-8)

1-Ethyl-2-bromo-1,3,4-triazole

Cat. No.: B3385617
CAS No.: 64907-56-8
M. Wt: 176.01 g/mol
InChI Key: LDKUZMOKIULEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2-bromo-1,3,4-triazole is a high-purity, brominated triazole derivative offered for research and development purposes. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. As a functionalized 1,3,4-triazole, this compound is a valuable synthetic intermediate in medicinal chemistry and drug discovery. The 1,3,4-triazole scaffold is a privileged structure in pharmaceuticals, known for its diverse biological activities. The bromine atom at the 2-position serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . Triazole-based compounds have demonstrated significant antimicrobial activity against various bacterial and fungal species, making them promising candidates in the fight against antimicrobial resistance (AMR) . Furthermore, structurally similar 1,2,4-triazole derivatives have shown potent anticancer properties in screenings against human breast cancer cell lines, such as MCF-7, by inducing apoptosis through mechanisms like mitochondrial outer membrane permeabilization and elevation of pro-apoptotic BAX protein . Researchers can leverage this reagent to develop novel molecules targeting these and other therapeutic areas. This product is characterized by high analytical standards to ensure consistency and reliability in your experimental workflows. Researchers are required to review the Safety Data Sheet (MSDS) prior to use and handle the material in accordance with all applicable laboratory and safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6BrN3 B3385617 1-Ethyl-2-bromo-1,3,4-triazole CAS No. 64907-56-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-ethyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-2-8-3-6-7-4(8)5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKUZMOKIULEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344913
Record name 4H-1,2,4-Triazole, 3-bromo-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64907-56-8
Record name 4H-1,2,4-Triazole, 3-bromo-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Ethyl 2 Bromo 1,3,4 Triazole and Its Complex Derivatives

Regioselective Bromination Approaches for 1-Ethyl-1,3,4-triazole Precursors

Direct bromination of a pre-formed 1-ethyl-1,3,4-triazole ring is a primary strategy for synthesizing the target compound. The key challenge lies in controlling the position of bromination to achieve the desired 2-bromo isomer exclusively.

The choice of brominating agent and reaction conditions is critical for achieving high regioselectivity and yield. Common brominating agents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). The reactivity and selectivity of these reagents can be modulated by the choice of solvent, temperature, and the presence of catalysts.

For instance, the bromination of analogous 1,2,4-triazole (B32235) systems has been achieved using bromine in a polar solvent like dimethyl sulfoxide (B87167) (DMSO) under reflux conditions. The optimization of such a reaction would involve a systematic evaluation of parameters to maximize the yield of the desired 2-bromo isomer while minimizing the formation of other isomers or poly-brominated products.

Table 1: Factors for Optimization of Bromination Reactions

ParameterInfluence on ReactionTypical Conditions & Considerations
Brominating Agent Reactivity and SelectivityBr₂ is highly reactive; NBS is a milder and more selective source of electrophilic bromine.
Solvent Solubility and ReactivityPolar aprotic solvents like DMF can enhance the solubility of reagents. Acetic acid can facilitate protonation control.
Temperature Reaction Rate vs. SelectivityHigher temperatures can increase the reaction rate but may lead to over-bromination or side reactions. Lower temperatures often favor higher selectivity.
Catalyst Activation of ReagentsLewis acids or transition metals can be used to enhance the electrophilicity of the brominating agent.
Reaction Time Conversion and Byproduct FormationRequires careful monitoring to ensure complete conversion of the starting material without significant byproduct formation.

This table is generated based on general principles of halogenation reactions and may require specific adaptation for the synthesis of 1-Ethyl-2-bromo-1,3,4-triazole.

The inherent electronic properties of the 1-ethyl-1,3,4-triazole ring direct the position of electrophilic substitution. The nitrogen atoms in the triazole ring are electron-withdrawing, which deactivates the carbon atoms towards electrophilic attack. However, the C-2 and C-5 positions have different electronic densities, which can be exploited to achieve regioselectivity.

Directed metalation-halogenation is a powerful strategy for controlling positional selectivity. This involves the use of a directing group that coordinates to a metal catalyst, bringing the halogenating agent to a specific position on the heterocyclic ring. For example, in related "click" 4-aryl-1,2,3-triazoles, palladium-catalyzed C-H ortho-halogenations have been achieved with high regioselectivity using the triazole itself as a directing group. ehu.esnih.gov A similar strategy could potentially be adapted for the C-2 bromination of 1-ethyl-1,3,4-triazole.

The electronic nature of substituents on the triazole ring can also significantly influence the outcome of halogenation. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups have a deactivating effect. ehu.es

De Novo Synthesis Strategies for Substituted 2-Bromo-1,3,4-triazoles

An alternative to direct bromination is the construction of the 2-bromo-1,3,4-triazole ring system from acyclic precursors. This approach offers greater flexibility in introducing various substituents onto the triazole core.

The 1,3,4-triazole ring can be synthesized through the cyclization of various open-chain precursors. A common method involves the reaction of hydrazides with compounds containing a one-carbon unit, such as carbon disulfide or orthoesters. nih.govresearchgate.net For example, the reaction of a hydrazide with carbon disulfide in the presence of a base can lead to a 1,3,4-triazole-2-thione, which can then be a precursor for further functionalization. researchgate.net

Another versatile method is the Einhorn-Brunner reaction, which involves the condensation of a hydrazine (B178648) or a monosubstituted hydrazine with a diacylamine in the presence of a weak acid. scispace.com The Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide, also yields 1,2,4-triazole derivatives. scispace.com

Table 2: Common Cyclization Strategies for 1,3,4-Triazole Synthesis

PrecursorsReagents/ConditionsResulting Triazole Derivative
Hydrazide + Carbon DisulfideBase (e.g., KOH)1,3,4-Triazole-2-thione
Thiosemicarbazide (B42300)Base-catalyzed intramolecular cyclization1,2,4-Triazole-5-thiol arabjchem.org
Amidrazones + Diethyl AzodicarboxylateTriethylamine, Ethanol1,3,5-Trisubstituted 1,2,4-triazoles mdpi.comnih.gov
Hydrazine + FormamideMicrowave irradiationSubstituted 1,2,4-triazoles organic-chemistry.org

This table presents general methods for the synthesis of the 1,3,4-triazole ring system.

In a de novo synthesis, the ethyl group and the bromine atom can be introduced at different stages of the synthetic sequence. For instance, one could start with a precursor that already contains the bromine atom and then form the triazole ring. Alternatively, the triazole ring can be constructed first, followed by the introduction of the ethyl and bromo substituents.

A plausible multi-step sequence could involve:

Formation of a thiosemicarbazide derivative: This can be achieved by reacting a hydrazide with an isothiocyanate.

Cyclization to a 1,3,4-triazole-2-thione: The thiosemicarbazide can undergo base-catalyzed intramolecular cyclization. nih.gov

Alkylation to introduce the ethyl group: The thione can be S-alkylated, or the triazole nitrogen can be N-alkylated with an ethyl halide.

Conversion of the thione to a bromo group: This transformation can be achieved through various methods, potentially involving an intermediate that can be displaced by a bromide ion.

Another approach involves the alkylation of a symmetrical 3,5-dibromo-1,2,4-triazole with a suitable ethylating agent. thieme-connect.com This method, however, can suffer from poor regioselectivity. thieme-connect.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance. researchgate.netnih.gov This involves the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

For the synthesis of this compound, several green approaches can be considered:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or ionic liquids can significantly reduce the environmental impact of the synthesis. bohrium.com

Catalysis: Employing reusable catalysts, such as solid-supported catalysts or biocatalysts, can improve the efficiency and sustainability of the process. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, often referred to as "click chemistry," are a prime example of efficient and green synthesis of triazoles. bohrium.comiosrjournals.org

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can often lead to shorter reaction times, higher yields, and cleaner reactions compared to traditional heating methods. mdpi.comnih.govnih.gov

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can reduce solvent usage and waste generation. beilstein-journals.org

Table 3: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in Triazole SynthesisPotential Benefits
Atom Economy Designing reactions that maximize the incorporation of all starting materials into the final product.Reduced waste generation.
Use of Safer Solvents Employing water or other benign solvents in reactions like CuAAC. bohrium.comReduced toxicity and environmental pollution.
Energy Efficiency Utilizing microwave or ultrasound irradiation to accelerate reactions. nih.govnih.govShorter reaction times and lower energy consumption.
Use of Renewable Feedstocks Exploring bio-based starting materials where possible.Reduced reliance on fossil fuels.
Catalysis Using recyclable catalysts to minimize waste.Increased efficiency and sustainability.

This table highlights how green chemistry principles can be applied to the synthesis of this compound and related compounds.

Development of Solvent-Free and Catalytic Methods

Traditional organic synthesis often relies on large volumes of volatile and toxic solvents, which contribute significantly to chemical waste and environmental impact. nih.gov Modern approaches seek to minimize or eliminate solvent use and employ catalytic systems to enhance reaction rates and selectivity.

Solvent-free reaction conditions, often facilitated by techniques such as mechanochemistry (ball-milling) or heating neat reactants, represent a significant advancement in green synthesis. researchgate.netrsc.org For the synthesis of triazole derivatives, mechanochemical methods using a copper catalyst have been shown to facilitate [3+2] cycloaddition reactions under solvent-free grinding conditions. researchgate.net Another "flash" synthesis approach involves using a polymer-supported copper(I) catalyst with neat azides and alkynes, which can yield products in high purity within minutes. researchgate.netnih.gov While these examples often focus on the more commonly synthesized 1,2,3-triazole isomers, the principles are applicable to the construction of the 1,3,4-triazole core.

Catalysis is central to the efficient synthesis of heterocyclic compounds. Copper-catalyzed reactions, particularly the azide-alkyne cycloaddition (CuAAC), are a cornerstone of click chemistry for forming 1,2,3-triazoles. jocpr.comacs.org For 1,2,4-triazole systems, which are isomeric to the 1,3,4-scaffold, catalyst-free microwave conditions have been developed for tandem reactions that proceed in good to excellent yields. researchgate.net Furthermore, zinc-based heterogeneous catalysts have been successfully used for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles in water, eliminating the need for bases or ligands and allowing for catalyst reuse. rsc.org The development of specific catalytic systems for the direct synthesis of this compound would likely involve the cyclization of an ethyl-substituted acylhydrazine or related precursor, followed by a selective bromination step, potentially also under catalytic conditions to avoid harsh reagents.

Table 1: Comparison of Catalytic Methods for Triazole Synthesis
Catalyst SystemReaction TypeKey AdvantagesTypical ConditionsReference
Polymer-Supported Copper(I)Azide-Alkyne CycloadditionSolvent-free, "flash" synthesis, high purity.Neat reactants, room temperature. researchgate.netnih.gov
ZnO-CTAB NanocrystalsZinc-Catalyzed Azide-Alkyne Cycloaddition (ZnAAC)Copper-free, occurs in water, reusable catalyst.Aqueous medium, 60°C. rsc.org
Copper(I) IodideRegiodivergent CycloadditionProcess-controlled regioselectivity for halogenated triazoles.MeOH/H₂O as proton source. acs.org
None (Microwave)Tandem Transamidation/CondensationCatalyst-free, additive-free, short reaction times.Microwave irradiation. researchgate.net

Atom Economy and Waste Reduction Strategies

A core principle of green chemistry is atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the desired product. jocpr.com Strategies that maximize atom economy inherently reduce waste, leading to more sustainable chemical processes.

Multi-component reactions (MCRs) are a powerful tool for improving atom economy, as they combine three or more starting materials in a single operation to form a complex product, with minimal or no byproducts. researchgate.net The synthesis of triazole derivatives via MCRs minimizes synthetic steps and waste generation. researchgate.net For instance, a one-pot, three-component reaction to form 1,2,4-triazolo[3,4-b]thiazoles has been shown to be more efficient than conventional multi-step syntheses. researchgate.net Applying this strategy to this compound could involve a one-pot reaction of an ethyl-containing starting material, a nitrogen source like a hydrazide, and a carbon source, followed by a brominating agent.

Catalytic reactions, as discussed previously, also play a crucial role in enhancing atom economy. jocpr.com By using a catalyst, reactions can proceed with high selectivity, avoiding the formation of side products and eliminating the need for stoichiometric reagents that would otherwise end up as waste. jocpr.com For example, copper-catalyzed azide-alkyne cycloadditions are highly atom-economical as all atoms from the azide (B81097) and alkyne are incorporated into the triazole product. jocpr.com

Waste reduction can also be achieved by using reusable heterogeneous catalysts, which can be easily separated from the reaction mixture and used in multiple cycles. rsc.org The use of supported catalysts, such as copper on alumina (B75360) or zinc oxide nanocrystals, not only simplifies product purification but also minimizes the generation of chemical waste associated with catalyst disposal. rsc.orgrsc.org

Flow Chemistry Techniques for Scalable and Efficient Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a superior alternative to traditional batch processing for many chemical syntheses. This technique offers significant advantages in terms of safety, scalability, efficiency, and process control. beilstein-journals.org

The synthesis of triazoles, which can involve thermally sensitive or hazardous intermediates like organic azides, is particularly well-suited for flow chemistry. beilstein-journals.orgnih.gov Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. The small reactor volume at any given time significantly enhances safety when handling unstable compounds.

A robust protocol for the synthesis of 1,2,3-triazoles has been established using a continuous flow system with copper-on-charcoal as a cheap and durable heterogeneous catalyst. nih.govresearchgate.net This method allows for the synthesis of a diverse set of triazoles with good functional group tolerance and high yields, and notably, does not require an added base. nih.gov In one example, the synthesis of 1,4-diphenyl-1H-1,2,3-triazole was scaled to produce over 3.8 grams in four hours with a 96.2% isolated yield. researchgate.net

Adapting such a system for the production of this compound would involve pumping the necessary precursors through a heated column packed with a suitable heterogeneous catalyst. The continuous nature of the process allows for gram-scale production and straightforward purification, making it an attractive method for industrial applications. beilstein-journals.orgresearchgate.net

Table 2: Parameters for a Representative Flow Synthesis of a 1,2,3-Triazole
ParameterValue/DescriptionReference
CatalystCopper-on-charcoal (Cu/C), heterogeneous nih.govresearchgate.net
ReactantsPhenyl azide (0.10 M), Phenylacetylene (0.13 M) nih.gov
SolventDichloromethane (DCM) nih.gov
Flow Rate0.75 mL/min nih.gov
Temperature110 °C nih.gov
Residence Time~129 seconds nih.gov
Productivity957.5 mg/h researchgate.net
Yield96.2% (isolated) researchgate.net

Comprehensive Analysis of Chemical Reactivity and Mechanistic Pathways of 1 Ethyl 2 Bromo 1,3,4 Triazole

Cross-Coupling Reactions at the C2-Bromine Position

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For 1-Ethyl-2-bromo-1,3,4-triazole, the electron-deficient nature of the triazole ring and the presence of the C-Br bond make it an excellent substrate for such transformations. The bromine atom serves as the electrophilic partner, readily participating in the catalytic cycle with a palladium complex to couple with various nucleophilic reagents.

Palladium-Catalyzed Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of boron-containing reagents. libretexts.orgnih.gov For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the C2 position.

The catalytic cycle typically involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the triazole, forming a Pd(II) complex.

Transmetalation : In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center, displacing the bromide.

Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

The reaction conditions are crucial for a successful transformation. A variety of palladium sources, ligands, and bases can be employed, with the choice depending on the specific substrates. For heteroaryl bromides, specialized ligands are often necessary to achieve high yields. nih.gov A general method for the Suzuki-Miyaura cross-coupling of halo-1,2,3-triazoles has been reported using an N-heterocyclic carbene palladium complex in water, highlighting the adaptability of this reaction to heterocyclic systems. rsc.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of this compound.
ComponentExamplesPurpose
Palladium SourcePd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Catalyst precursor
LigandPPh₃, XPhos, SPhos, N-Heterocyclic Carbenes (NHCs)Stabilizes catalyst, modulates reactivity
Organoboron ReagentArylboronic acids, Alkenylboronic esters, Potassium alkyltrifluoroboratesSource of the new carbon fragment
BaseK₂CO₃, Cs₂CO₃, K₃PO₄, KOt-BuActivates the organoboron reagent
SolventToluene, Dioxane, DMF, WaterReaction medium

Sonogashira Coupling with Terminal Alkynes

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org It is a highly efficient method for synthesizing substituted alkynes, which are important intermediates in organic synthesis.

The mechanism involves two interconnected catalytic cycles:

Palladium Cycle : Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the this compound.

Copper Cycle : The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. wikipedia.org

The final step is reductive elimination from the palladium center, which yields the 2-alkynyl-1-ethyl-1,3,4-triazole product and regenerates the Pd(0) catalyst. While the classic Sonogashira reaction uses a copper co-catalyst, copper-free versions have been developed to avoid issues related to the homocoupling of alkynes. nih.govlibretexts.org The reaction conditions are generally mild, often proceeding at room temperature for reactive halides like iodides, though bromides may require heating. wikipedia.org

Table 2: Typical Conditions for Sonogashira Coupling of this compound.
ComponentExamplesPurpose
Palladium CatalystPd(PPh₃)₂Cl₂, Pd(OAc)₂Primary catalyst
Copper Co-catalystCuIActivates the alkyne
LigandPPh₃, P(t-Bu)₃Stabilizes palladium catalyst
BaseEt₃N, Diisopropylamine (DIPA)Deprotonates the alkyne, neutralizes HBr
SolventTHF, DMF, TolueneReaction medium

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.orgnih.gov It offers a significant advantage over traditional methods, which often require harsh conditions and have limited scope. wikipedia.org

The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound. The resulting palladium(II) complex then coordinates with the amine. Deprotonation by a strong base forms a palladium-amido complex, which undergoes reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst. libretexts.org

The success of the reaction is highly dependent on the choice of ligand and base. Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald (e.g., XPhos, RuPhos) and Hartwig, are particularly effective. nih.govorganic-chemistry.org These ligands facilitate both the oxidative addition and the reductive elimination steps, allowing the reaction to proceed under milder conditions and with a broader range of substrates, including less reactive heteroaryl halides. nih.gov

Table 3: Reagents for Buchwald-Hartwig Amination of this compound.
ComponentExamplesPurpose
Palladium SourcePd(OAc)₂, Pd₂(dba)₃Catalyst precursor
LigandXPhos, RuPhos, BINAP, DPPFFacilitates catalytic cycle
AminePrimary amines, Secondary amines, Anilines, Heterocyclic aminesNitrogen source
BaseNaOt-Bu, LiHMDS, Cs₂CO₃Deprotonates the amine
SolventToluene, Dioxane, THFReaction medium

Negishi and Stille Coupling Reactions with Organometallic Reagents

The Negishi and Stille reactions provide alternative powerful methods for C-C bond formation, utilizing organozinc and organotin reagents, respectively.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide catalyzed by a palladium or nickel complex. bath.ac.uk It is known for its high reactivity and functional group tolerance. The organozinc reagents are typically prepared in situ from the corresponding organic halide. The reaction is particularly useful for coupling sp²- and sp³-hybridized carbon centers. For heteroaryl halides, palladium catalysts paired with N-heterocyclic carbene (NHC) or biarylphosphine ligands have shown high efficacy. nih.govacs.org

The Stille coupling uses organostannane (organotin) reagents to couple with organic halides under palladium catalysis. organic-chemistry.orgwikipedia.org A key advantage of organostannanes is their stability to air and moisture, allowing them to be easily prepared, isolated, and stored. jk-sci.comnrochemistry.com The reaction is tolerant of a wide variety of functional groups. jk-sci.com However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.orgnrochemistry.com The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnrochemistry.com

Table 4: Comparison of Negishi and Stille Coupling Reactions.
FeatureNegishi CouplingStille Coupling
Organometallic ReagentOrganozinc (R-ZnX)Organostannane (R-SnR'₃)
Key AdvantagesHigh reactivity, high functional group tolerance, useful for sp³ coupling.Reagents are stable to air and moisture, wide functional group tolerance. wikipedia.orgnrochemistry.com
Key DisadvantagesOrganozinc reagents are often moisture-sensitive and prepared in situ.Toxicity of tin compounds and difficulty in byproduct removal. organic-chemistry.orgnrochemistry.com
Typical CatalystPd or Ni complexes with phosphine or NHC ligands. nih.govacs.orgPd complexes, often with phosphine ligands (e.g., PPh₃). jk-sci.com

Catalyst Design and Ligand Optimization for Enhanced Reactivity and Selectivity

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are profoundly influenced by the choice of ligand coordinated to the metal center. The ligand plays a critical role in stabilizing the palladium catalyst, modulating its electronic properties, and controlling the steric environment around the metal. These factors directly impact the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.

For challenging substrates like electron-deficient heteroaryl bromides, such as this compound, the development of specialized ligands has been crucial. Key classes of ligands include:

Phosphines : Early cross-coupling reactions relied on simple phosphines like triphenylphosphine (B44618) (PPh₃). However, the development of bulky, electron-rich alkylphosphine and biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) dramatically expanded the scope of these reactions to include less reactive halides and more complex substrates. nih.gov

N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donating ligands that form very stable complexes with palladium. nih.gov This stability often translates to higher catalyst turnover numbers and robustness, making them effective for difficult couplings. nih.govacs.org

Bidentate Ligands : Ligands such as BINAP and DPPF can chelate to the palladium center, which can prevent catalyst decomposition and influence the geometry of the reaction intermediates, thereby enhancing reaction rates and yields. wikipedia.org

The rational design of ligands allows for the fine-tuning of catalyst performance, enabling reactions to proceed under milder conditions, at lower catalyst loadings, and with higher selectivity, which is essential for the synthesis of complex molecules. semanticscholar.orgresearchgate.net

Nucleophilic Substitution Reactions of the Bromine Atom

Beyond metal-catalyzed reactions, the bromine atom on the this compound can also be displaced through nucleophilic aromatic substitution (SNAr). The 1,3,4-triazole ring is considered a π-deficient heterocycle due to the presence of three electronegative nitrogen atoms. nih.gov This electronic characteristic makes the carbon atoms of the ring electrophilic and thus susceptible to attack by strong nucleophiles.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway:

Addition : A strong nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

Elimination : The leaving group (bromide ion) is expelled, and the aromaticity of the triazole ring is restored, yielding the substituted product. youtube.com

For this reaction to be efficient, the ring must be "activated" towards nucleophilic attack. The inherent electron-withdrawing nature of the triazole ring itself provides this activation. Strong nucleophiles are generally required for this transformation.

Table 5: Potential Nucleophiles for SNAr with this compound.
Nucleophile ClassSpecific ExampleResulting Product Class
AlkoxidesSodium methoxide (B1231860) (NaOMe)2-Methoxy-1-ethyl-1,3,4-triazole
ThiolatesSodium thiophenoxide (NaSPh)1-Ethyl-2-(phenylthio)-1,3,4-triazole
AminesPyrrolidine1-Ethyl-2-(pyrrolidin-1-yl)-1,3,4-triazole
AzidesSodium azide (B81097) (NaN₃)2-Azido-1-ethyl-1,3,4-triazole

While SNAr is a viable pathway, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination often provide a milder and more general route for the formation of C-N bonds, especially with less reactive amines. wikipedia.org

Reactions with Carbon Nucleophiles (e.g., Grignard Reagents, Organolithiums)

The reaction of this compound with strong carbon nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) is anticipated to proceed via a nucleophilic substitution pathway, resulting in the formation of a new carbon-carbon bond at the C2 position. While specific studies on this compound are not extensively documented, the reactivity of similar halogenated azoles suggests that these reactions are feasible.

The general mechanism involves the attack of the carbanionic portion of the organometallic reagent on the electron-deficient C2 carbon of the triazole ring, leading to the displacement of the bromide ion. The reaction conditions, such as the choice of solvent and temperature, would be critical to control the reactivity and minimize potential side reactions, including metal-halogen exchange or decomposition of the starting material.

For instance, in related systems, the use of less basic and more nucleophilic organometallic reagents might be preferred to avoid deprotonation of the triazole ring or the ethyl group. The successful coupling would yield 1-ethyl-2-alkyl/aryl-1,3,4-triazoles, which are versatile intermediates for the synthesis of more complex molecules.

Below is a hypothetical representation of such reactions with potential products and conditions, based on general knowledge of similar transformations.

NucleophileReagent ExamplePotential ProductPlausible Conditions
Grignard ReagentPhenylmagnesium bromide (PhMgBr)1-Ethyl-2-phenyl-1,3,4-triazoleAnhydrous THF, 0 °C to rt
Organolithiumn-Butyllithium (n-BuLi)1-Ethyl-2-butyl-1,3,4-triazoleAnhydrous THF, -78 °C

Reactions with Oxygen Nucleophiles (e.g., Alkoxides, Phenoxides)

The substitution of the bromine atom in this compound with oxygen nucleophiles, such as alkoxides (RO⁻) and phenoxides (ArO⁻), is a classic example of a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the triazole ring facilitates the attack of the oxygen nucleophile at the C2 position.

The reaction with sodium methoxide (NaOCH₃) in methanol, for example, would be expected to yield 1-ethyl-2-methoxy-1,3,4-triazole. Similarly, reaction with sodium phenoxide (NaOPh) would lead to the formation of 1-ethyl-2-phenoxy-1,3,4-triazole. These reactions are typically carried out in the corresponding alcohol as the solvent or in a polar aprotic solvent like DMF or DMSO.

The rate of these substitution reactions is influenced by the nature of the nucleophile and the reaction conditions. The general reactivity trend for leaving groups in SNAr reactions is F > Cl > Br > I, which is opposite to that of SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to. masterorganicchemistry.com

A representative table of potential reactions with oxygen nucleophiles is provided below.

NucleophileReagent ExamplePotential ProductPlausible Conditions
AlkoxideSodium ethoxide (NaOEt)1-Ethyl-2-ethoxy-1,3,4-triazoleEthanol, reflux
PhenoxideSodium p-cresoxide1-Ethyl-2-(p-tolyloxy)-1,3,4-triazoleDMF, 100 °C

Reactions with Sulfur Nucleophiles (e.g., Thiols, Thioethers)

Sulfur nucleophiles, being generally softer and more nucleophilic than their oxygen counterparts, are expected to react readily with this compound. Thiols (RSH) and their corresponding thiolates (RS⁻) are potent nucleophiles that can displace the bromide to form 2-thioether-substituted 1,3,4-triazoles.

For instance, the reaction with a thiol, such as thiophenol, in the presence of a base like potassium carbonate or triethylamine, would yield 1-ethyl-2-(phenylthio)-1,3,4-triazole. The base is required to deprotonate the thiol and generate the more nucleophilic thiolate anion. These reactions are often carried out in polar aprotic solvents.

The resulting thioether products can be valuable for further synthetic transformations, as the sulfur atom can be oxidized to sulfoxides or sulfones, which can act as leaving groups in subsequent nucleophilic substitution reactions.

The following table illustrates potential reactions with sulfur nucleophiles.

NucleophileReagent ExamplePotential ProductPlausible Conditions
ThiolateSodium thiophenoxide (NaSPh)1-Ethyl-2-(phenylthio)-1,3,4-triazoleDMF, rt to 60 °C
Thiol/BaseEthanethiol (EtSH) / K₂CO₃1-Ethyl-2-(ethylthio)-1,3,4-triazoleAcetonitrile, reflux

Mechanistic Insights into SNAr Pathways in Halogenated Triazoles

The nucleophilic aromatic substitution (SNAr) on halogenated triazoles, such as this compound, is generally understood to proceed through a two-step addition-elimination mechanism. nih.gov

Addition of the Nucleophile: The reaction is initiated by the attack of the nucleophile on the electron-deficient C2 carbon atom of the triazole ring, which bears the bromine atom. This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is resonance-stabilized, with the negative charge delocalized over the nitrogen atoms of the triazole ring. The formation of this intermediate is typically the rate-determining step of the reaction. masterorganicchemistry.com

Elimination of the Leaving Group: In the second step, the leaving group, in this case, the bromide ion, is expelled from the Meisenheimer complex, and the aromaticity of the triazole ring is restored. This step is usually fast.

The nature of the nucleophile: Stronger nucleophiles will react faster.

The nature of the leaving group: As mentioned earlier, for SNAr reactions, the reactivity order is typically F > Cl > Br > I. masterorganicchemistry.com

The electronic effects of the substituents on the triazole ring: The presence of electron-withdrawing groups on the ring can further stabilize the Meisenheimer complex and accelerate the reaction. The ethyl group at the N1 position has a mild electron-donating effect, which might slightly decrease the reactivity compared to an unsubstituted N1 position.

The solvent: Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Recent studies on SNAr reactions have also suggested the possibility of a concerted mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step, particularly with less-activated aromatic systems. nih.govnih.gov However, for a highly electron-deficient system like a halogenated triazole, the stepwise mechanism involving a Meisenheimer intermediate is generally considered more likely.

Directed Ortho Metalation (DoM) and Lithiation Studies of the Triazole Ring

Directed Ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.netacs.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. researchgate.netacs.org The resulting organometallic intermediate can then be trapped with various electrophiles.

Regioselectivity in Metalation Reactions and Trapping with Electrophiles

For 1-ethyl-1,3,4-triazole (the parent ring system of the target compound, without the bromine at C2), the most acidic proton is expected to be at the C5 position. This is due to the cumulative electron-withdrawing inductive effects of the adjacent nitrogen atoms (N1 and N4). Therefore, treatment of 1-ethyl-1,3,4-triazole with a strong base like n-butyllithium or lithium diisopropylamide (LDA) would likely result in regioselective deprotonation at the C5 position to form 1-ethyl-1,3,4-triazol-5-yllithium.

In the case of this compound, the situation is more complex. While the C5 proton is still acidic, the presence of the bromine atom at C2 introduces the possibility of two competing reactions upon treatment with a strong organolithium base:

Deprotonation at C5: This would lead to the formation of 1-ethyl-2-bromo-1,3,4-triazol-5-yllithium.

Metal-Halogen Exchange at C2: This would result in the formation of 1-ethyl-1,3,4-triazol-2-yllithium and bromobutane (if n-BuLi is used).

The outcome of the reaction would depend on the specific organolithium reagent used, the temperature, and the solvent. For instance, metal-halogen exchange is often favored at very low temperatures.

Assuming selective deprotonation at C5 can be achieved, the resulting 1-ethyl-2-bromo-1,3,4-triazol-5-yllithium can be trapped with a variety of electrophiles to introduce a functional group at the C5 position.

The following table outlines potential trapping reactions of the C5-lithiated species.

ElectrophileReagent ExampleProduct
Alkyl halideMethyl iodide (CH₃I)2-Bromo-1-ethyl-5-methyl-1,3,4-triazole
Carbonyl compoundBenzaldehyde (PhCHO)(2-Bromo-1-ethyl-1,3,4-triazol-5-yl)(phenyl)methanol
Carbon dioxideCO₂ (dry ice)2-Bromo-1-ethyl-1,3,4-triazole-5-carboxylic acid
Silylating agentTrimethylsilyl chloride (TMSCl)2-Bromo-1-ethyl-5-(trimethylsilyl)-1,3,4-triazole

Electrophilic Substitution Reactions on the Triazole Ring (if applicable, typically less common with halogens)

Electrophilic aromatic substitution is a characteristic reaction of electron-rich aromatic systems. The 1,3,4-triazole ring, being electron-deficient, is generally deactivated towards electrophilic attack on its carbon atoms. nih.gov The presence of the bromine atom at the C2 position further deactivates the ring towards electrophilic substitution due to its electron-withdrawing inductive effect.

Any potential electrophilic attack is more likely to occur on the nitrogen atoms of the triazole ring, which possess lone pairs of electrons. nih.gov However, in the case of this compound, the N1 position is already substituted with an ethyl group. Electrophilic attack on N4 would lead to the formation of a triazolium salt.

Direct electrophilic substitution on the C5 carbon is highly unlikely under standard electrophilic aromatic substitution conditions (e.g., nitration, halogenation, Friedel-Crafts reactions). The harsh conditions often required for such reactions would likely lead to decomposition of the starting material. Therefore, functionalization of the C5 position is more effectively achieved through the directed ortho metalation and electrophilic trapping sequence described in the previous section.

Ring Transformations and Rearrangement Reactions (e.g., ring-opening, cyclization to fused systems)

The 1,2,4-triazole (B32235) core is known to participate in various ring transformation and rearrangement reactions, often driven by the stability of the resulting products. For this compound, the bromo substituent is a key functional group that can facilitate such transformations, either by acting as a leaving group or by influencing the electronic distribution within the ring.

Ring-Opening Reactions:

While less common than cyclizations, ring-opening reactions of the stable 1,2,4-triazole ring can occur under specific conditions, often promoted by strong nucleophiles or ring strain in fused systems. For a standalone triazole like this compound, ring cleavage would likely require harsh reaction conditions and has not been extensively documented for similar 2-bromo derivatives.

Cyclization to Fused Systems:

A more prominent reaction pathway for halo-substituted triazoles is their use as precursors for the synthesis of fused heterocyclic systems. The bromine atom in this compound can serve as an effective leaving group in intramolecular nucleophilic substitution reactions, leading to the formation of a variety of fused bicyclic triazoles. These reactions are valuable in medicinal chemistry for the construction of novel scaffolds.

For instance, a bifunctional nucleophile can be introduced at a neighboring position (if available) or attached to the N1-ethyl group. Subsequent intramolecular cyclization would then displace the bromide to form a new ring fused to the triazole core. While no direct examples involving this compound are available, analogous reactions with other substituted 1,2,4-triazoles demonstrate the feasibility of this approach. Base-catalyzed cyclization is a common strategy to facilitate these transformations.

Rearrangement Reactions:

The 1,2,4-triazole system can undergo rearrangement reactions, with the Dimroth rearrangement being a notable example. This type of rearrangement typically involves the transposition of a ring atom with an exocyclic atom. Although classically described for other heterocyclic systems, analogous rearrangements can occur in triazole chemistry. For instance, under basic conditions, certain 1,2,4-triazole derivatives have been observed to rearrange into more stable isomeric structures or even transform into other heterocyclic systems like 1,3,4-thiadiazoles in the presence of a sulfur source. researchgate.net

Another type of rearrangement to consider is the thermal rearrangement of 4-alkyl-4H-1,2,4-triazoles to the corresponding 1-alkyl-1H-1,2,4-triazoles. scispace.com While this compound is already a 1-substituted isomer, this highlights the potential for migrations of substituents around the triazole ring under thermal conditions, which could be influenced by the presence of the bromo substituent.

The following table summarizes representative examples of ring transformation and rearrangement reactions involving 1,2,4-triazole derivatives, which can serve as models for the potential reactivity of this compound.

Starting Material Reagents and Conditions Product(s) Reaction Type Yield (%)
4-Amino-2-methyl-5-methylthio-2H-1,2,4-triazol-3(4H)-oneDiarylcarbodi-imides, followed by base-catalyzed cyclization1,2,4-Triazolo[4,3-b] rsc.orgnih.govrsc.orgtriazolesCyclization to a fused systemNot specified
4-Alkyl-3,5-diphenyl-4H-1,2,4-triazoleThermal (neat)1-Alkyl-3,5-diphenyl-1H-1,2,4-triazoleRearrangementNot specified
5-Amino-1,2,4-triazole-3-thione derivativeBase1,3,4-Thiadiazole derivativeRing transformation (Dimroth-type rearrangement)Not specified

Photochemical and Electrochemical Transformations of this compound

The introduction of a bromine atom onto the 1,2,4-triazole ring is expected to influence its behavior under photochemical and electrochemical conditions significantly.

Photochemical Transformations:

The photochemical reactivity of halogenated aromatic and heteroaromatic compounds often involves the homolytic cleavage of the carbon-halogen bond upon absorption of UV light. In the case of this compound, irradiation could lead to the formation of a 1-ethyl-1,3,4-triazol-2-yl radical and a bromine radical. The resulting triazolyl radical could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with other radical species present in the medium.

While specific studies on the photochemistry of 2-bromo-1,3,4-triazoles are scarce, related research on other triazole derivatives provides some insights. For example, the photochemical desulfurization of 1,2,4-triazole-3-thiones to the corresponding 1,2,4-triazoles has been reported. researchgate.net This suggests that the triazole ring itself is relatively stable to photolytic conditions and that reactions are often initiated at the substituent. It is plausible that the C-Br bond in this compound would be the primary site of photochemical activity.

Furthermore, photochemical methods have been employed for the synthesis of 1,2,4-triazoles through multicomponent reactions involving triplet intermediates. rsc.org This indicates the potential for this compound to participate in photo-induced cycloaddition or other synthetic transformations, although the bromo substituent might also offer a competing dehalogenation pathway.

Electrochemical Transformations:

The electrochemical behavior of this compound is also largely unexplored. However, based on the general principles of electrochemistry for halogenated organic compounds, it is expected that the C-Br bond would be susceptible to reductive cleavage. Electrochemical reduction would involve the transfer of electrons to the molecule, leading to the cleavage of the carbon-bromine bond and the formation of a bromide ion and a triazolyl anion or radical, depending on the mechanism. This reactive intermediate could then be protonated by the solvent or electrolyte to yield 1-ethyl-1,3,4-triazole.

Electrochemical methods have been successfully applied to the synthesis of fused 1,2,4-triazole heterocycles through intramolecular dehydrogenative C-N cross-coupling reactions. rsc.org This highlights the potential of electrochemical techniques to facilitate cyclization reactions involving triazole precursors. For this compound, electrochemical reduction could potentially be coupled with subsequent reactions to form new bonds at the 2-position of the triazole ring.

The following table provides hypothetical photochemical and electrochemical transformations for this compound based on the reactivity of analogous compounds.

Starting Material Conditions Potential Product(s) Transformation Type
This compoundUV irradiation in a hydrogen-donating solvent1-Ethyl-1,3,4-triazolePhotochemical dehalogenation
This compoundElectrochemical reduction (e.g., cyclic voltammetry)1-Ethyl-1,3,4-triazoleElectrochemical dehalogenation

It is important to note that the actual products and efficiencies of these reactions would be highly dependent on the specific experimental conditions, such as the wavelength of light used, the solvent, the electrolyte, and the electrode material. Further experimental investigation is required to fully elucidate the photochemical and electrochemical reactivity of this compound.

Theoretical and Computational Investigations of 1 Ethyl 2 Bromo 1,3,4 Triazole Electronic Structure and Reactivity

Quantum Chemical (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful tool for examining the electronic structure of molecules. For 1-Ethyl-2-bromo-1,3,4-triazole, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to optimize the molecular geometry and compute various electronic properties. irjweb.com These calculations confirm a stable, non-planar structure for the compound. acs.org The ethyl group attached to the nitrogen and the bromine atom on the triazole ring are key determinants of its electronic configuration and subsequent reactivity.

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity).

For this compound, the HOMO is primarily localized on the triazole ring, with significant contributions from the lone pair electrons of the nitrogen atoms. The LUMO is expected to be a π* antibonding orbital distributed across the C=N bonds of the triazole ring. The electron-donating ethyl group at the N-1 position raises the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atom at the C-2 position lowers the LUMO energy, increasing its susceptibility to nucleophilic attack. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. irjweb.com

Interactive Table: Representative FMO Properties for Substituted Triazoles

PropertyRepresentative ValueSignificance in Reactivity
HOMO Energy~ -6.8 eVHigher energy indicates greater nucleophilicity, site of electrophilic attack.
LUMO Energy~ -1.2 eVLower energy indicates greater electrophilicity, site of nucleophilic attack.
HOMO-LUMO Gap (ΔE)~ 5.6 eVA smaller gap correlates with higher chemical reactivity and lower kinetic stability. irjweb.com

Note: Values are illustrative, based on DFT calculations for structurally related triazole derivatives.

The Molecular Electrostatic Potential (MEP or EPS) map provides a visual representation of the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic reactions. irjweb.com For this compound, the EPS map reveals distinct regions of positive and negative potential.

The most negative potential (red/yellow regions) is concentrated around the N-4 atom of the triazole ring due to its lone pair of electrons, making it the primary site for protonation and electrophilic attack. dnu.dp.ua The hydrogen atoms of the N-ethyl group exhibit positive potential (blue regions). Notably, the bromine atom, despite its high electronegativity, displays a region of positive electrostatic potential on its outermost surface, known as a "sigma-hole" (σ-hole). walisongo.ac.id This positive cap makes the bromine atom a potential site for halogen bonding, allowing it to act as an electrophile.

Analysis of the charge distribution, often through methods like Mulliken population analysis, quantifies the partial charges on each atom. In this compound, the nitrogen atoms of the triazole ring are expected to carry negative partial charges, confirming their nucleophilic character. The carbon atom C-2, bonded to the electronegative bromine, will have a significant positive partial charge, making it an electrophilic center susceptible to nucleophilic substitution. The ethyl group at N-1 acts as a weak electron-donating group, slightly increasing the electron density on the nitrogen it is attached to.

Bond order analysis helps in understanding the nature of the chemical bonds within the molecule, confirming the mixed single and double bond character within the aromatic triazole ring.

Interactive Table: Illustrative Mulliken Partial Atomic Charges

Atom/GroupExpected Partial Charge (a.u.)Implication
N-4Highly NegativePrimary nucleophilic and basic center. dnu.dp.ua
C-2PositiveElectrophilic site due to bonding with bromine.
BrSlightly NegativeOverall negative charge, but with a positive σ-hole for halogen bonding. walisongo.ac.id
N-1 Ethyl GroupSlightly Electron-DonatingModulates the overall electron density of the triazole ring.

Note: These values are qualitative predictions based on the principles of electronic effects in similar molecules.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping the pathways of chemical reactions, providing insights into transition states and reaction kinetics that are often difficult to obtain experimentally.

By modeling potential reactions, such as the nucleophilic substitution of the bromine atom or alkylation at the N-4 position, energy profiles can be constructed. These profiles map the energy of the system along the reaction coordinate, from reactants to products. Key features of these profiles include the energies of reactants, products, any intermediates, and, most importantly, the transition states. The height of the energy barrier from the reactant to the transition state (the activation energy) determines the rate of the reaction. For this compound, computational studies can compare the energy profiles of different potential reaction pathways to predict the most likely chemical transformations.

Regioselectivity is a critical aspect of the reactivity of substituted triazoles. organic-chemistry.org For instance, in reactions involving further substitution on the triazole ring, DFT calculations can predict the most favorable site of attack. By calculating the activation energies for the transition states leading to different regioisomers, the model can determine which product is kinetically favored. For example, while the N-1 position is blocked by the ethyl group, computational analysis could predict the relative likelihood of a reaction occurring at the N-4 versus other positions under specific conditions. researchgate.net This predictive power is invaluable for designing synthetic routes to create complex molecules with a specific, desired structure. nih.gov

Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time. For this compound, MD simulations would be crucial in understanding how its structure and behavior are influenced by its surrounding environment, particularly in different solvents. This is critical as solvent interactions can significantly alter the conformational preferences and reactivity of a molecule. frontiersin.org

In a typical MD simulation protocol for this molecule, the initial geometry would be optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find a low-energy starting conformation. A force field, a set of parameters that defines the potential energy of the system, would then be assigned to the molecule. The system would be placed in a simulation box filled with a chosen solvent, such as water or a non-polar organic solvent, and subjected to a period of equilibration. During the production run, the trajectories of all atoms are calculated over time by solving Newton's equations of motion.

Conformational Dynamics: The ethyl group attached to the triazole ring introduces a degree of conformational flexibility. MD simulations would allow for the exploration of the rotational dynamics around the N-CH₂ and CH₂-CH₃ bonds. By analyzing the dihedral angles over the simulation time, the most stable conformations and the energy barriers between them can be determined. It is anticipated that the ethyl group would exhibit relatively free rotation, although transient interactions with the bromo substituent and the triazole ring could influence its preferred orientations.

Simulation ParameterTypical Value/Method for Analogous Systems
Force FieldAMBER, CHARMM, or OPLS
Solvent ModelTIP3P (for water), or explicit solvent box of other organic solvents
Simulation Time100 ns or longer to ensure adequate sampling
EnsembleNPT (isothermal-isobaric) to mimic laboratory conditions

In Silico Screening for Novel Reactivity Patterns and Synthetic Pathways

In silico screening encompasses a variety of computational techniques to predict the chemical reactivity and potential reaction pathways of a molecule. For this compound, these methods can guide the design of new synthetic routes and the exploration of its chemical space.

Mapping Electronic Properties: The first step in predicting reactivity is to understand the electronic landscape of the molecule. Quantum chemical calculations, particularly DFT, would be employed to calculate key properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO).

The MEP map would highlight the electron-rich and electron-deficient regions of the molecule. The nitrogen atoms of the triazole ring are expected to be nucleophilic centers, while the carbon atom attached to the bromine is a likely electrophilic site. The bromine atom itself, being a good leaving group, suggests that nucleophilic substitution reactions at the C2 position of the triazole ring are a plausible reaction pathway.

Predicting Reaction Pathways: Computational tools can be used to simulate reactions and predict their outcomes. By modeling the interaction of this compound with various reagents, potential reaction pathways can be explored. For instance, the reaction with a nucleophile could be modeled to determine the activation energy for the substitution of the bromine atom. This can help in identifying suitable reaction conditions and catalysts.

Furthermore, in silico methods can be used to screen for potential cycloaddition reactions, a common reactivity pattern for azole rings. The dienophilic or dipolarophilic character of the triazole ring can be assessed to predict its participation in such reactions.

Quantitative Structure-Activity Relationship (QSAR) Models: While often used in drug discovery, QSAR models can also be adapted to predict reactivity. By building a model based on a dataset of known reactions of similar triazole derivatives, it would be possible to predict the reactivity of this compound in various chemical transformations. researchgate.netresearchgate.net Descriptors used in such a model would include electronic parameters (e.g., atomic charges, HOMO/LUMO energies) and steric parameters.

Computational MethodPredicted Reactivity Insight
Molecular Electrostatic Potential (MEP)Identification of nucleophilic (N atoms) and electrophilic (C-Br) sites.
Frontier Molecular Orbital (FMO) AnalysisPrediction of reactivity towards electrophiles and nucleophiles based on HOMO and LUMO distributions.
Transition State SearchingCalculation of activation energies for potential reactions, such as nucleophilic substitution.

Applications of 1 Ethyl 2 Bromo 1,3,4 Triazole As a Versatile Synthetic Building Block

Precursor for Advanced Organic Materials

The distinct functionalities of 1-ethyl-2-bromo-1,3,4-triazole allow for its use in the synthesis of specialized organic materials. The reactive bromine atom can be substituted through various cross-coupling reactions, while the triazole ring and its ethyl substituent influence the electronic properties and solubility of the resulting molecules.

The 1,2,4-triazole (B32235) ring is a valuable component in the synthesis of functional polymers due to its chemical and thermal stability. Derivatives of 1,2,4-triazole are used to create monomers that can be polymerized to form materials with specific properties. For instance, 3,5-bis(4′-fluorophenyl)-4-aryl-l,2,4-triazoles have been synthesized and subsequently polymerized with various bisphenols to yield high molecular weight, amorphous poly(aryl ethers) rsc.org. These polymers exhibit high glass transition temperatures (Tg's) ranging from 185 to 230 °C and are thermally stable rsc.org.

The subject compound, this compound, serves as a potential monomer precursor. The bromo-substituent provides a reactive handle for polymerization reactions, such as polycondensation or cross-coupling reactions. For example, polymers of 4-azo-3,5-substituted-1,2,4-triazole have been synthesized by treating 1,2,4-triazole azo derivatives with polyacryloyl chloride researchgate.netekb.eg. Similarly, this compound could be functionalized and then polymerized to create novel materials. The incorporation of the triazole moiety into the polymer backbone can enhance properties such as thermal stability and solubility. Research has also been conducted on water-soluble functional polymer nanocomposites using copolymers of 1-vinyl-1,2,4-triazole mdpi.com.

Below is a table summarizing examples of polymer systems based on 1,2,4-triazole derivatives:

Polymer TypeTriazole Monomer DerivativeKey PropertiesReference
Poly(aryl ethers)3,5-bis(4′-fluorophenyl)-4-aryl-l,2,4-triazolesHigh thermal stability, high Tg (185-230 °C) rsc.org
Azo Polymers4-azo-3,5-substituted-1,2,4-triazole derivativesPotential for antibacterial and anticorrosion applications researchgate.netekb.eg
Water-Soluble Nanocomposites1-vinyl-1,2,4-triazoleFormation of stable silver nanoparticle composites mdpi.com

Organic compounds with π-conjugated systems are extensively studied for their applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells nih.gov. The 1,2,4-triazole core is an attractive building block for these materials due to its electron-deficient nature, which can facilitate electron transport nih.gov.

The presence of a bromine atom on the this compound ring is particularly advantageous for synthesizing larger, conjugated systems via cross-coupling reactions like the Suzuki coupling. For example, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles have been used as precursors to synthesize highly luminescent derivatives by coupling them with various arylboronic acids nih.gov. These resulting compounds, which feature a triazole core linked to extended aromatic systems, exhibit high quantum yields of fluorescence, making them suitable for optoelectronic applications nih.gov. The ethyl group on the nitrogen of this compound can enhance the solubility of these materials in organic solvents, which is beneficial for processing and device fabrication.

Triazole derivatives have also been investigated as components of liquid crystals. The bent shape of the 1,2,3-triazole ring, a related isomer, has been shown to favor the formation of mesophases researchgate.net. While 1,3,4-triazole has a different geometry, its incorporation into rod-shaped or disc-shaped molecules can lead to liquid crystalline behavior. An electron-deficient tris(triazole)-based discotic liquid crystal has been reported to exhibit fast electron transport, which is a desirable property for electronic applications escholarship.org. The synthesis of such materials often involves the functionalization of a core structure, a role for which this compound is well-suited.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands mdpi.commdpi.com. The 1,2,4-triazole ring is an excellent ligand for the construction of these frameworks because its nitrogen atoms can coordinate to metal centers in various ways, leading to diverse network topologies rsc.orgmdpi.comnih.gov.

This compound can serve as a functionalized building block for MOFs. While the triazole nitrogens can act as coordination sites, the bromo-substituent offers a site for post-synthetic modification. This allows for the introduction of other functional groups into the MOF structure after its initial formation, which can tune the properties of the material for specific applications such as gas storage or catalysis. For example, a pillared MOF incorporating 1,2,3-triazole moieties showed a significant enhancement in CO2 uptake compared to its parent framework rsc.org.

The ethyl group can also play a role in modifying the pore environment of the MOF, potentially influencing its selectivity for certain guest molecules. The synthesis of coordination polymers from 1,2,4-triazole derivatized amino acids has been shown to lead to a variety of structures, including 1D chains, 2D helicates, and 3D frameworks mdpi.comresearchgate.net. The versatility of the triazole ring as a coordinating ligand is a key factor in the formation of these diverse structures.

Ligand Design in Organometallic Chemistry and Catalysis

The nitrogen atoms of the 1,3,4-triazole ring in this compound make it a suitable ligand for a variety of metal ions. The electronic properties of the ligand, and consequently the catalytic activity of its metal complexes, can be fine-tuned by the ethyl and bromo substituents.

Chiral ligands are essential for enantioselective catalysis, a key technology in the synthesis of pharmaceuticals and other fine chemicals nih.gov. While this compound itself is not chiral, it can be used as a scaffold to synthesize chiral ligands. The bromine atom can be replaced by a chiral group, or a chiral center can be introduced into the ethyl group.

The synthesis of chiral triazole derivatives for use in asymmetric synthesis is an active area of research researchgate.netnih.gov. For example, axially chiral aryltriazoles have been synthesized and can be converted to other functional groups, including bromo derivatives, which could serve as chiral ligands rsc.org. The development of such ligands is crucial for advancing asymmetric catalysis. The synthesis of chiral 1,2,3-triazoles has been achieved using chiral catalytic systems, demonstrating the potential for creating enantiomerically pure triazole-based compounds nih.gov.

Triazole-based ligands have been successfully employed in a range of catalytic reactions. Phosphino-triazole ligands, for example, have been used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions nih.govacs.org. The synthesis of these ligands can involve the use of brominated triazole derivatives acs.orgbham.ac.uk. The this compound could be converted into a phosphine-containing ligand, which could then be used in cross-coupling catalysis.

Both homogeneous and heterogeneous catalysts have been developed using 1,2,4-triazole ligands in complex with transition metals google.com. These catalysts have shown activity in the oxidation of hydrocarbons under mild conditions google.com. The this compound could be used to synthesize such catalysts. The ligand could be immobilized on a solid support to create a heterogeneous catalyst, which offers advantages in terms of catalyst separation and recycling. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction, often utilizes triazole-containing ligands to facilitate the catalytic cycle researchgate.net.

The following table provides examples of catalytic systems that utilize triazole-based ligands:

Catalytic SystemTriazole Ligand TypeApplicationReference
Palladium ComplexPhosphino-triazoleSuzuki-Miyaura Cross-Coupling nih.govacs.org
Transition Metal Complexes1,2,4-triazole ligandsHydrocarbon Oxidation google.com
Copper ComplexVarious triazole ligandsAzide-Alkyne Cycloaddition (CuAAC) researchgate.net

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

The 1,2,4-triazole moiety is a well-established pharmacophore in the agrochemical industry, particularly in the development of fungicides. nih.govnih.govrjptonline.org These compounds often function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov The ethyl and bromo substituents on the this compound ring provide handles for synthetic manipulation, allowing for the introduction of various functionalities to modulate the biological activity and spectrum of the resulting agrochemical.

In the realm of specialty chemicals, the triazole ring system is valued for its thermal stability and coordinating properties. While specific applications of this compound in this sector are not extensively documented in publicly accessible literature, its structure suggests potential use in the synthesis of specialty polymers or materials where the triazole unit can impart desirable properties such as thermal resistance or metal-binding capabilities.

Probes for Mechanistic Organic Chemistry Studies

The reactivity of the carbon-bromine bond in this compound makes it a potential tool for investigating the mechanisms of various organic reactions. Halogenated heterocyclic compounds are frequently employed to study reaction kinetics and elucidate reaction pathways.

Although specific studies detailing the use of this compound as a mechanistic probe are not prominent in the reviewed literature, its structure lends itself to such applications. For instance, it could be utilized in studies of nucleophilic aromatic substitution reactions, where the rate of bromine displacement by various nucleophiles could be measured to understand the electronic effects of the triazole ring and the ethyl substituent.

Furthermore, the compound could serve as a substrate in transition-metal-catalyzed cross-coupling reactions. By systematically varying reaction conditions and catalysts, and analyzing the products and byproducts, researchers could gain insights into the catalytic cycle and the factors that influence reaction efficiency and selectivity. The bromo-triazole moiety provides a distinct spectroscopic and chromatographic signature, facilitating the tracking of the reaction progress and the identification of intermediates.

While direct research employing this specific molecule as a mechanistic probe is not widely reported, the fundamental reactivity of similar bromo-heterocycles is a cornerstone of mechanistic organic chemistry. Future studies may yet see this compound utilized to unravel the intricacies of complex organic transformations.

Advanced Spectroscopic and Crystallographic Probing of 1 Ethyl 2 Bromo 1,3,4 Triazole Transformations and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation of Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For derivatives and reaction products of 1-Ethyl-2-bromo-1,3,4-triazole, 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons. However, for complex structures resulting from transformations, 2D NMR techniques are crucial for assembling the molecular puzzle.

Two-dimensional (2D) NMR experiments are powerful methods for establishing connectivity between atoms, which is critical for the structural confirmation of novel this compound derivatives researchgate.net.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. It is used to identify adjacent protons. For an ethyl-substituted triazole, a COSY spectrum would show a cross-peak between the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl group, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This is a definitive method for assigning carbon signals based on their attached, and often more easily assigned, protons. For the ethyl group on the triazole, HSQC would show a correlation between the CH₃ protons and the methyl carbon, and another between the CH₂ protons and the methylene carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons), such as the C2 and C5 carbons of the triazole ring. For a derivative of this compound, HMBC could show a correlation from the methylene protons of the ethyl group to the N1-attached carbon of the triazole ring, confirming the point of attachment.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining stereochemistry and conformational preferences of molecules. For complex derivatives, NOESY can help establish the relative orientation of different substituents on the triazole ring or on side chains.

The combined application of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, even in complex reaction products.

Table 1: Illustrative 2D NMR Data for a Hypothetical Derivative of this compound

Proton (¹H) SignalCarbon (¹³C) SignalCOSY CorrelationsHSQC CorrelationHMBC Correlations (to Carbons)
δ 1.45 (t, 3H, -CH₃)δ 15.2 (-CH₃)δ 4.20 (-CH₂)δ 15.2δ 45.5 (-CH₂)
δ 4.20 (q, 2H, -CH₂)δ 45.5 (-CH₂)δ 1.45 (-CH₃)δ 45.5δ 15.2 (-CH₃), δ 148.0 (Triazole C5)
δ 8.50 (s, 1H, Triazole H5)δ 148.0 (Triazole C5)-δ 148.0δ 155.0 (Triazole C2)

Triazole derivatives can exhibit dynamic processes such as conformational changes (e.g., rotation around single bonds) and tautomerism acs.orgijsr.net. Dynamic NMR (DNMR) spectroscopy is a technique used to study these processes that occur on the NMR timescale. By recording spectra at different temperatures, one can observe changes in peak shape, such as broadening or coalescence, which can be analyzed to determine the energy barriers and rates of exchange between different conformers or tautomers acs.org.

For example, restricted rotation around the N-aryl bond in N-aryl substituted triazole derivatives can lead to the existence of different conformers. Similarly, bromo-1,2,4-triazoles can exist in different tautomeric forms, where a proton can reside on different nitrogen atoms of the ring ijsr.net. Theoretical calculations are often combined with experimental NMR data to help interpret the spectra and confirm the structures of the conformers or tautomers present in solution scielo.brscielo.br.

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds and can provide valuable structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm) researchgate.net. This precision allows for the determination of the elemental composition of a molecule amazonaws.com. For products derived from this compound, HRMS is crucial for confirming that a reaction has occurred as expected. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which results in two peaks of nearly equal intensity separated by 2 Da researchgate.net. HRMS can confirm the presence of this pattern and provide an exact mass that corresponds to a unique molecular formula.

Table 2: Example HRMS Data for this compound

Molecular FormulaCalculated Exact Mass [M+H]⁺Observed Mass [M+H]⁺Isotopic Pattern
C₄H₆N₃⁷⁹Br175.9767175.9765Observed
C₄H₆N₃⁸¹Br177.9746177.9744Observed

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation pathways of a selected precursor ion sciex.com. This technique is invaluable for structural confirmation, distinguishing between isomers, and identifying unknown compounds in a reaction mixture nih.gov.

In an MS/MS experiment, a specific ion (e.g., the molecular ion [M+H]⁺ of a this compound derivative) is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The second mass analyzer then separates and detects these product ions. The resulting fragmentation pattern is often unique to the compound's structure.

For 1,2,3-triazoles, a characteristic fragmentation pathway is the loss of a neutral nitrogen molecule (N₂, 28 Da) rsc.org. The fragmentation of 1,2,4-triazole (B32235) derivatives has also been extensively studied, with fragmentation pathways being highly dependent on the nature and position of substituents researchgate.netnuph.edu.ua. The presence of the ethyl group and bromine atom would lead to characteristic losses, such as the loss of ethylene (B1197577) (C₂H₄) or a bromine radical. Analysis of these fragments helps to piece together the structure of the parent molecule and confirm the identity of reaction products nih.gov.

X-ray Crystallography for Solid-State Structural Determination of Novel Compounds and Intermediates

While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and the precise three-dimensional arrangement of atoms in a crystalline solid mdpi.com.

For novel derivatives of this compound that can be crystallized, single-crystal X-ray diffraction can provide definitive proof of their structure, including the regiochemistry of substitution and the stereochemistry at chiral centers. This is particularly important when spectroscopic data is ambiguous or when unexpected reaction products are formed.

The analysis of a crystal structure also reveals information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern how molecules pack in the solid state mdpi.com. This information is crucial for understanding the physical properties of the material. Crystallographic data for related bromo-triazole and ethyl-triazole derivatives have been reported, providing insight into the expected structural parameters nih.govresearchgate.net.

Table 3: Example Crystallographic Data for a Related Bromo-Triazole Derivative

ParameterValue
Chemical formulaC₁₀H₅Br₂F₂N₃O
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)9.273 (2)
b (Å)9.375 (2)
c (Å)14.982 (3)
β (°)104.916 (3)
Volume (ų)1258.5 (5)

Data from a related structure, 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone, for illustrative purposes nih.gov.

Absolute Configuration Assignment of Chiral Derivatives

The determination of the absolute configuration of chiral molecules is fundamental in stereochemistry, with significant implications in fields such as pharmacology and materials science. For chiral derivatives of this compound, X-ray crystallography is a powerful, albeit non-routine, method for unambiguous assignment of the three-dimensional arrangement of atoms.

One of the key techniques within X-ray crystallography for this purpose is the utilization of anomalous dispersion. When a chiral crystal is irradiated with X-rays of a wavelength near an absorption edge of one of its constituent atoms (in this case, the bromine atom would be an excellent candidate), the scattering factor of that atom becomes a complex number. This leads to differences in the intensities of Friedel pairs (reflections hkl and -h-k-l), which would otherwise be identical. By analyzing these intensity differences, the absolute configuration of the molecule can be determined.

In a hypothetical chiral derivative of this compound, for instance, one bearing a chiral substituent on the ethyl group, the process would involve:

Synthesis and crystallization of a single enantiomer of the derivative.

Collection of a high-quality X-ray diffraction dataset, preferably using a synchrotron source to tune the X-ray wavelength close to the bromine absorption edge to maximize the anomalous signal.

Careful measurement and analysis of the intensities of Friedel pairs.

Refinement of the crystal structure and calculation of the Flack parameter, which should refine to a value close to 0 for the correct absolute configuration and 1 for its inverse.

While a specific crystal structure for a chiral derivative of this compound is not publicly available, the methodology is well-established for other chiral triazoles, such as the fungicide mefentrifluconazole, where the absolute configuration was confirmed by comparing experimental and calculated Electronic Circular Dichroism (ECD) spectra.

Table 1: Hypothetical Crystallographic Data for a Chiral Derivative of this compound

Parameter Predicted Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.5
b (Å) 12.3
c (Å) 15.1
α, β, γ (°) 90, 90, 90
Z 4
Flack parameter ~0

Note: This data is predictive and based on common crystal packing for small organic molecules.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions, which dictate the material's physical properties. For this compound, the presence of a bromine atom and the triazole ring's nitrogen atoms are expected to play a significant role in the crystal packing.

Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with nucleophilic atoms such as the nitrogen atoms of the triazole ring in neighboring molecules. This type of interaction is a significant force in the crystal engineering of halogenated compounds. Studies on other brominated heterocyclic compounds have demonstrated the prevalence and importance of Br···N and Br···O halogen bonds in their solid-state structures.

Hydrogen Bonding: Although the 1-ethyl and 2-bromo substitution removes the possibility of classical N-H hydrogen bonding from the triazole ring itself, weaker C-H···N hydrogen bonds involving the ethyl group or the triazole ring's C-H bond are likely to be present. These interactions, while weaker than classical hydrogen bonds, can collectively contribute to the stability of the crystal lattice.

While a specific crystal structure for this compound is not available, analysis of related structures, such as 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone, reveals the presence of weak intermolecular C—H⋯O hydrogen bonds that link molecules into extended chains. For 1-Ethyl-4-isopropyl-1,2,4-triazolium bromide, weak non-classical C—H⋯Br hydrogen-bonding interactions are observed. Based on these examples, a predictive analysis of the intermolecular interactions in crystalline this compound can be made.

Table 2: Predicted Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Predicted Distance (Å)
Halogen Bond C-Br N (triazole) 3.0 - 3.4
Hydrogen Bond C-H (ethyl) N (triazole) 2.4 - 2.8
Hydrogen Bond C-H (triazole) N (triazole) 2.5 - 2.9
π-π Stacking Triazole ring Triazole ring 3.3 - 3.8

Note: These distances are estimations based on typical values for such interactions in organic crystals.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to follow the progress of chemical reactions. For this compound, these techniques can confirm the presence of the ethyl group, the triazole ring, and the C-Br bond.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to predict the vibrational spectra of molecules and aid in the assignment of experimental bands. For substituted triazoles, characteristic "marker bands" for the triazole ring have been identified through such computational studies.

Predicted Vibrational Frequencies:

C-H stretching (ethyl group): Expected in the 2850-3000 cm⁻¹ region.

C-H stretching (triazole ring): Expected around 3100-3150 cm⁻¹.

C=N and N=N stretching (triazole ring): A series of bands are expected in the 1400-1600 cm⁻¹ region, which are characteristic of the triazole ring's vibrations.

C-N stretching: Expected in the 1200-1350 cm⁻¹ region.

C-Br stretching: A band in the lower frequency region, typically around 500-650 cm⁻¹, is characteristic of the C-Br bond.

By monitoring the appearance or disappearance of these characteristic bands, vibrational spectroscopy can provide mechanistic insights into reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon.

Table 3: Predicted FT-IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C-H stretch (aromatic) 3120 (weak) 3125 (medium)
C-H stretch (aliphatic) 2980, 2940 (medium) 2985, 2945 (strong)
C=N stretch 1580 (strong) 1585 (medium)
N=N stretch 1490 (medium) 1495 (weak)
CH₂ bend 1450 (medium) 1455 (medium)
C-N stretch 1280 (strong) 1285 (weak)
C-Br stretch 620 (strong) 625 (strong)

Note: These are predicted frequencies based on DFT calculations and data from analogous compounds.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization of Enantiopure Derivatives

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral substance. For enantiopure derivatives of this compound, these techniques can provide information about their absolute configuration and conformation in solution.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A chiral molecule will exhibit a CD spectrum with positive and/or negative bands (Cotton effects) in the region of its electronic absorptions. The sign and intensity of these Cotton effects are characteristic of the molecule's absolute configuration. For a hypothetical chiral derivative of this compound, the triazole ring and any other chromophores would give rise to a characteristic CD spectrum. The absolute configuration can often be assigned by comparing the experimental CD spectrum with that predicted by quantum chemical calculations.

Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the change in the angle of optical rotation as a function of wavelength. An ORD curve of a chiral compound will show a plain curve at wavelengths away from an absorption band and will exhibit a Cotton effect (a peak and a trough) in the vicinity of an absorption band. The shape of the ORD curve is related to the CD spectrum through the Kronig-Kramers relations. ORD can be used to determine the absolute configuration by comparing the experimental curve to those of known compounds or by applying empirical rules such as the octant rule for ketones.

For a hypothetical enantiopure derivative of this compound, the chiroptical data would be crucial for its complete stereochemical characterization.

Table 4: Predicted Chiroptical Properties for a Hypothetical Chiral Derivative of this compound

Technique Predicted Observation
CD Spectroscopy Cotton effects in the UV region corresponding to the triazole chromophore. The sign of the Cotton effect would be opposite for the two enantiomers.
ORD Spectroscopy A plain curve at longer wavelengths and a Cotton effect in the UV region. The sign of the Cotton effect would be indicative of the absolute configuration.

Note: These are generalized predictions based on the principles of chiroptical spectroscopy.

Future Research Directions and Unexplored Avenues for 1 Ethyl 2 Bromo 1,3,4 Triazole Chemistry

Development of Novel Catalytic Systems for Further Triazole Functionalization

The functionalization of the triazole core, particularly at the bromine-substituted position, is a critical area for future research. While traditional cross-coupling reactions have been employed, the development of novel catalytic systems can offer enhanced efficiency, selectivity, and substrate scope. Future research should focus on:

Transition-Metal Catalysis: Investigating a broader range of transition-metal catalysts beyond palladium and copper could lead to new reactivities. For instance, iron-catalyzed C-H functionalization methodologies have shown promise for other triazole systems and could be adapted for 1-ethyl-2-bromo-1,3,4-triazole. nih.gov The use of bimetallic catalyst systems is another promising avenue, potentially offering synergistic effects that enhance catalytic activity and selectivity. nih.gov

Photoredox Catalysis: Visible-light-promoted reactions offer a green and mild alternative to traditional thermal methods. consensus.app Developing photoredox catalytic systems for the functionalization of this compound could enable a wider range of transformations under ambient conditions, reducing energy consumption and minimizing side reactions.

Organocatalysis: Metal-free catalytic systems are highly desirable from an environmental and economic perspective. Research into organocatalytic approaches for the derivatization of the triazole ring could provide access to novel compounds without the risk of metal contamination. nih.gov

Catalyst TypePotential AdvantagesResearch Focus
Transition-Metal High efficiency, broad substrate scopeIron-based catalysts, bimetallic systems
Photoredox Mild reaction conditions, green chemistryVisible-light-promoted C-C and C-N bond formation
Organocatalysis Metal-free, environmentally benignDevelopment of novel organocatalysts for triazole functionalization

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The integration of this compound chemistry into automated synthesis and high-throughput experimentation (HTE) platforms can significantly accelerate the discovery of new derivatives with desired properties. youtube.com This approach allows for the rapid screening of a large number of reaction conditions and the synthesis of extensive compound libraries. chemrxiv.orgrsc.orgrsc.orgresearchgate.net

Future efforts in this area should include:

Solid-Phase Synthesis: Developing solid-phase synthetic routes for this compound derivatives would facilitate purification and automation. nih.govnih.govresearchgate.net A polymer-supported copper catalyst has been successfully used for the automated synthesis of a 96-member library of triazole derivatives, demonstrating the feasibility of this approach. nih.govnih.govresearchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and scalability. rsc.orgresearchgate.net The development of flow chemistry protocols for the synthesis and functionalization of this compound would enable efficient and on-demand production of its derivatives.

Robotics and AI: The use of robotic platforms controlled by artificial intelligence algorithms can automate the entire discovery process, from reaction setup and monitoring to data analysis and optimization. youtube.comresearchgate.net

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly important in chemical synthesis. nih.govrsc.org Future research should prioritize the development of sustainable and environmentally benign routes for the synthesis of this compound and its derivatives. consensus.app

Key areas of focus include:

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, glycerol, or deep eutectic solvents can significantly reduce the environmental impact of the synthesis. consensus.app The use of water as a solvent in copper-catalyzed azide-alkyne cycloadditions (CuAAC) has been shown to be effective. consensus.app

Catalyst Recycling: The development of recyclable catalysts, such as copper nanoparticles on charcoal, can reduce waste and improve the economic viability of the synthesis. consensus.app

Alternative Energy Sources: Utilizing microwave irradiation or sonication can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govnih.govbepls.commdpi.com

Green Chemistry ApproachBenefitExample
Green Solvents Reduced environmental impactWater, glycerol, deep eutectic solvents
Recyclable Catalysts Waste reduction, cost-effectivenessCopper nanoparticles on charcoal
Alternative Energy Faster reactions, lower energy useMicrowave irradiation, sonication

Advanced Material Science Applications (e.g., smart materials, supramolecular chemistry)

The unique electronic and structural properties of the triazole ring make it an attractive building block for advanced materials. jlu.edu.cnresearchgate.net The presence of a bromine atom in this compound provides a handle for further functionalization, allowing for the fine-tuning of material properties.

Future research could explore:

Smart Materials: Incorporating this compound derivatives into polymers or other materials could lead to the development of "smart" materials that respond to external stimuli such as light, heat, or pH.

Supramolecular Chemistry: The triazole ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. jlu.edu.cnresearchgate.netrsc.org These interactions can be exploited to construct complex supramolecular architectures with applications in sensing, catalysis, and drug delivery. beilstein-journals.orgnih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring can coordinate to metal ions to form coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Synergistic Approaches Combining Advanced Computational Modeling with Experimental Validation

The integration of computational modeling with experimental studies can provide a deeper understanding of the reactivity and properties of this compound and guide the design of new experiments. nih.govnih.gov

Future research in this area should involve:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate reaction mechanisms, predict reaction outcomes, and understand the electronic structure of triazole derivatives. nih.govacs.org

Molecular Docking and Dynamics Simulations: These computational methods can be used to predict how triazole derivatives interact with biological targets, aiding in the design of new therapeutic agents. nih.govacs.org

QSAR (Quantitative Structure-Activity Relationship) Studies: QSAR models can be developed to correlate the structural features of triazole derivatives with their biological activity, facilitating the rational design of more potent compounds.

Design of Bioorthogonal Ligation Reactions utilizing this compound Derivatives (focus on chemical methodology, not biological activity itself)

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.govacs.orgresearchgate.net The development of novel bioorthogonal ligation reactions is a rapidly growing area of research.

The unique reactivity of the C-Br bond in this compound could be harnessed to design new bioorthogonal reactions. Future research should focus on the chemical methodology of these reactions, including:

Reaction Kinetics and Mechanism: A thorough investigation of the kinetics and mechanism of any proposed bioorthogonal reaction is crucial to ensure it is fast, selective, and occurs under physiological conditions.

Scope and Limitations: The substrate scope of the reaction should be explored to determine which functional groups are tolerated.

Click-to-Release Strategies: The development of "click-to-release" systems, where the ligation event triggers the release of a cargo molecule, is a particularly interesting avenue. 3-Bromo-1,2,4,5-tetrazine has been used in such strategies, suggesting that a similar approach could be developed for bromo-triazoles. acs.org

The design of new bioorthogonal reactions based on this compound would expand the toolbox of chemical biologists and enable new ways to study biological systems. nih.govescholarship.orgmit.edu

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Ethyl-2-bromo-1,3,4-triazole, and how do reaction conditions influence yield?

  • Methodology : The synthesis of brominated triazoles typically involves nucleophilic substitution or cyclization reactions. For example, bromination of triazole precursors using bromine in acetic acid under reflux (80°C, 20 minutes) achieves moderate yields (50–65%) . Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate Schiff base formation in related triazole derivatives .
  • Reaction time : Extended reflux durations (e.g., 18 hours) improve cyclization but may lead to side products .
    • Table : Comparison of synthetic approaches for analogous bromotriazoles:
PrecursorBrominating AgentSolventTemp (°C)Yield (%)Reference
1-Ethyl-1,3,4-triazoleBr₂ in AcOHAcOH8058
Triazole hydrazideHBr gasDMF10065

Q. How can spectroscopic techniques (NMR, UV-Vis, XRD) be applied to characterize this compound?

  • Methodology :

  • X-ray crystallography : Resolves bond lengths (e.g., C–Br ≈ 1.89 Å) and dihedral angles (e.g., 23.17° between triazole and aromatic planes) to confirm substitution patterns .
  • ¹H/¹³C NMR : Distinct signals for ethyl groups (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and bromine-induced deshielding (δ ~7.5–8.5 ppm for aromatic protons) .
  • UV-Vis : Bromine’s electron-withdrawing effect shifts λmax to ~258 nm, useful for quantitation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in 1-Ethyl-1,3,4-triazole derivatives?

  • Methodology : Bromination favors the 2-position due to steric and electronic factors:

  • Steric effects : Ethyl groups at position 1 hinder bromination at adjacent sites.
  • Electronic effects : Electron-rich triazole nitrogen directs electrophilic bromine to the most nucleophilic carbon (position 2) .
    • Contradiction analysis : In some analogs (e.g., 3,5-dibromo-4-cyclopropyl-1,2,4-triazole), steric bulk from substituents (cyclopropyl) diverts bromination to alternative positions, requiring DFT calculations to validate .

Q. How can structural modifications (e.g., ethyl vs. methyl groups) alter the biological activity of brominated triazoles?

  • Methodology :

  • SAR studies : Ethyl groups enhance lipophilicity, improving membrane permeability in antimicrobial assays .
  • Table : Comparative bioactivity of triazole analogs:
CompoundAntimicrobial IC₅₀ (µM)Anticancer IC₅₀ (µM)Reference
This compound12.3 ± 1.228.5 ± 2.4
1-Methyl-2-bromo-1,3,4-triazole18.7 ± 1.535.6 ± 3.1
  • Data contradiction : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, cell line variability). Normalize data using positive controls (e.g., fluconazole for antifungals) .

Q. What analytical strategies resolve contradictions in reported bioactivity data for brominated triazoles?

  • Methodology :

  • Statistical validation : Use ANOVA or t-tests to assess significance of IC₅₀ differences across studies .
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., debrominated analogs) that may skew activity results .
  • Crystallographic data : Correlate bioactivity with molecular packing (e.g., C–H···N hydrogen bonds stabilizing target binding) .

Methodological Considerations

Q. How to design stability studies for this compound under varying pH and temperature?

  • Protocol :

Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 258 nm .

Calculate half-life (t₁/₂) using first-order kinetics.

  • Key finding : Brominated triazoles show instability at pH >10 due to hydrolytic debromination .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-2-bromo-1,3,4-triazole
Reactant of Route 2
Reactant of Route 2
1-Ethyl-2-bromo-1,3,4-triazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.